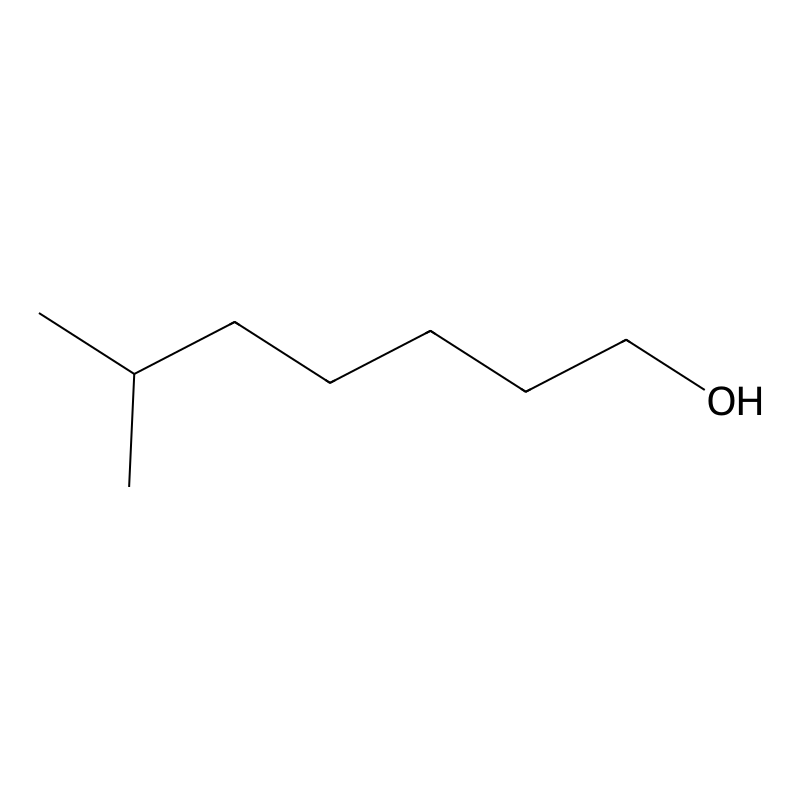6-Methyl-1-heptanol
Catalog No.
S3720611
CAS No.
68526-83-0
M.F
C8H18O
C8H18O
C7H15CH2OH
C8H18O
C7H15CH2OH
M. Wt
130.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
68526-83-0
Product Name
6-Methyl-1-heptanol
IUPAC Name
6-methylheptan-1-ol
Molecular Formula
C8H18O
C8H18O
C7H15CH2OH
C8H18O
C7H15CH2OH
Molecular Weight
130.23 g/mol
InChI
InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3
InChI Key
BWDBEAQIHAEVLV-UHFFFAOYSA-N
SMILES
CC(C)CCCCCO
Solubility
Insoluble (NIOSH, 2016)
0.00 M
Soluble in ethanol, ether
In water, 640 mg/L at 25 °C
Solubility in water: none
Insoluble
0.00 M
Soluble in ethanol, ether
In water, 640 mg/L at 25 °C
Solubility in water: none
Insoluble
Canonical SMILES
CC(C)CCCCCO
Description
The exact mass of the compound 6-Methyl-1-heptanol is 130.135765193 g/mol and the complexity rating of the compound is 50.5. The solubility of this chemical has been described as insoluble (niosh, 2016)0.00 msoluble in ethanol, etherin water, 640 mg/l at 25 °csolubility in water: noneinsoluble. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.
Physical Description
Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180°F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear, colorless liquid with a faint, pleasant odor.
Clear, colorless liquid.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear, colorless liquid with a faint, pleasant odor.
Clear, colorless liquid.
Color/Form
Clear, colorless liquid.
XLogP3
2.8
Hydrogen Bond Acceptor Count
1
Hydrogen Bond Donor Count
1
Exact Mass
130.135765193 g/mol
Monoisotopic Mass
130.135765193 g/mol
Boiling Point
367 °F at 760 mm Hg (USCG, 1999)
188.0 °C
188 °C; 95.8 °C at 20 atm
83-91 °C
367°F
188.0 °C
188 °C; 95.8 °C at 20 atm
83-91 °C
367°F
Flash Point
180 °F (USCG, 1999)
180 °F (82 °C) (Open cup)
82 °C o.c.
180°F (open-cup)
(oc) 180°F
180 °F (82 °C) (Open cup)
82 °C o.c.
180°F (open-cup)
(oc) 180°F
Heavy Atom Count
9
Vapor Density
Relative vapor density (air = 1): 4.5
Density
0.832 at 68 °F (USCG, 1999)
0.8176 at 25 °C
Bulk density = 6.95 lb/gal
Relative density (water = 1): 0.83
0.832
0.83
0.8176 at 25 °C
Bulk density = 6.95 lb/gal
Relative density (water = 1): 0.83
0.832
0.83
Odor
Mild
Decomposition
When heated to decomposition it emits acrid smoke and irritating fumes.
Melting Point
less than 212 °F (USCG, 1999)
-106.0 °C
-106 °C
<212°F
<-105°F
-106.0 °C
-106 °C
<212°F
<-105°F
UNII
IJF7D6C38T
Vapor Pressure
1.03 mm Hg (USCG, 1999)
0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/
Vapor pressure, Pa at 20 °C: 50
0.4 mmHg
0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/
Vapor pressure, Pa at 20 °C: 50
0.4 mmHg
Associated Chemicals
1-Heptanol, 6-methyl-;1653-40-3
Wikipedia
6-methylheptan-1-ol
Use Classification
Fire Hazards -> Flammable - 2nd degree
Methods of Manufacturing
Isooctyl alcohols or isooctanols are ... made by the oxo process in which heptenes are reacted with carbon monoxide and hydrogen in the presence of a catalyst, followed by hydrogenation.
General Manufacturing Information
All other basic organic chemical manufacturing
Oil and gas drilling, extraction, and support activities
Plastic material and resin manufacturing
Isooctanol: ACTIVE
Alcohols, C7-9-iso-, C8-rich: ACTIVE
Alcohols, C7-9-branched: INACTIVE
Usually refers to a mixture of isomers made by the Oxo process.
A mixture of closely related isomeric branched-chain primary alcohols: RCH2OH where R represents a branched heptyl radical. The branching consists mostly of methyl groups located in the 3-, 4-, or 5-positions.
Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-octanol/, and the mixtures are called "-yl alcohol /eg, octyl alcohol/ or "iso...yl alcohol" /eg, isooctyl alcohol/.
Oil and gas drilling, extraction, and support activities
Plastic material and resin manufacturing
Isooctanol: ACTIVE
Alcohols, C7-9-iso-, C8-rich: ACTIVE
Alcohols, C7-9-branched: INACTIVE
Usually refers to a mixture of isomers made by the Oxo process.
A mixture of closely related isomeric branched-chain primary alcohols: RCH2OH where R represents a branched heptyl radical. The branching consists mostly of methyl groups located in the 3-, 4-, or 5-positions.
Commercial products from the family of 6 to 11 carbon alcohols that make up the plasticizer range are available both as ... pure single carbon chain materials and as complex isomeric mixtures. Commercial descriptions of plasticizer range alcohols are ... in general a ... pure material is called "-anol" /eg, 1-octanol/, and the mixtures are called "-yl alcohol /eg, octyl alcohol/ or "iso...yl alcohol" /eg, isooctyl alcohol/.
Analytic Laboratory Methods
Method: OSHA PV2033; Procedure: gas chromatography with flame ionization detector; Analyte: isooctyl alcohol; Matrix: air; Detection Limit: 41.5 ug.
Dates
Modify: 2023-07-27
Explore Compound Types
Get ideal chemicals from 750K+ compounds








